N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
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Overview
Description
N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a trimethylpyrazolyl group, and a nicotinamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 3-methoxyphenyl ethylamine, through the reaction of 3-methoxybenzaldehyde with ethylamine under reductive amination conditions.
Pyrazole Formation: The next step involves the synthesis of the 3,4,5-trimethyl-1H-pyrazole moiety. This can be achieved by reacting 3,4,5-trimethylpyrazole with an appropriate halogenated precursor under basic conditions.
Coupling Reaction: The final step involves coupling the intermediate 3-methoxyphenyl ethylamine with the 3,4,5-trimethyl-1H-pyrazole derivative and nicotinoyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N,N-diisopropylethylamine (DIPEA).
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and reduced derivatives.
Substitution Products: Various substituted nicotinamide derivatives.
Scientific Research Applications
N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: Modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds such as nicotinamide riboside and nicotinamide mononucleotide.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-methyl-1H-pyrazole.
Uniqueness
N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and trimethylpyrazolyl groups contribute to its potential bioactivity and versatility in various applications.
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-13-14(2)24-25(16(13)4)20-10-9-18(12-22-20)21(26)23-15(3)17-7-6-8-19(11-17)27-5/h6-12,15H,1-5H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHSRMZUSMGVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NC(C)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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